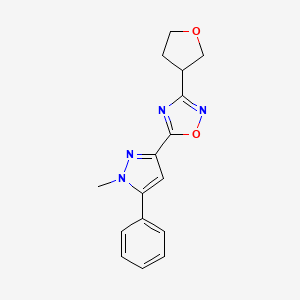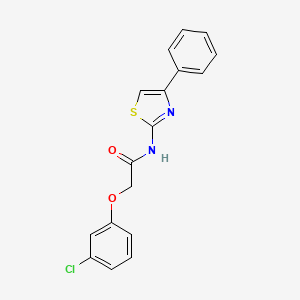
2,2-dimethyl-N,N'-di-1-naphthylpentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N,N'-di-1-naphthylpentanediamide is a useful research compound. Its molecular formula is C27H26N2O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.199428076 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer's Disease Research
A derivative of 2,2-dimethyl-N,N'-di-1-naphthylpentanediamide, specifically [18F]FDDNP, was utilized in Alzheimer's disease research for the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This noninvasive technique facilitated the diagnostic assessment of Alzheimer's disease and assisted in monitoring responses to experimental treatments, showing significant differences in probe accumulation between patients with Alzheimer's and control subjects, correlated with memory performance scores (Shoghi-Jadid et al., 2002).
Organic Synthesis and Chemical Transformations
Studies on the chemistry of related compounds provide insights into synthetic methodologies and transformations useful in drug development and material science. For instance, research into thietan-2-ones chemistry, related to the structural motifs of this compound, has been conducted to explore novel synthetic routes and mechanisms, illustrating the compound's significance in developing new chemical entities (Al-Zaidi, Crilley, & Stoodley, 1983).
Medicinal Chemistry and Drug Discovery
The compound's framework serves as a foundation for designing new chemotherapeutic agents, as exemplified by the discovery and development of natural product-derived compounds. This approach combines chemistry and biology to discover and design new drugs based on plant-derived compound leads, showcasing the role of this compound related structures in medicinal chemistry and drug discovery processes (Lee, 2010).
Molecular Imaging
In the realm of molecular imaging, compounds akin to this compound have been explored for their potential in imaging applications, such as the synthesis of [18F]NST732 for positron emission tomography (PET) studies. This research underscores the compound's utility in developing imaging agents for tracking physiological and pathological processes in vivo, offering a window into the cellular mechanisms at play in various diseases (Basuli et al., 2012).
Fluorescence Imaging
The development of a 2-(N,N-Dimethylamino)naphthalene-based probe for selective zinc ion imaging in HeLa cells and Arabidopsis highlights the application of this compound derivatives in fluorescence imaging. This specificity and sensitivity toward zinc ions demonstrate the compound's potential in bioimaging and understanding metal ion homeostasis in biological systems (Ji Ha Lee et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-N,N'-dinaphthalen-1-ylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,26(31)29-24-16-8-12-20-10-4-6-14-22(20)24)18-17-25(30)28-23-15-7-11-19-9-3-5-13-21(19)23/h3-16H,17-18H2,1-2H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJHEZTBSKTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B5518224.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B5518266.png)
![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)
